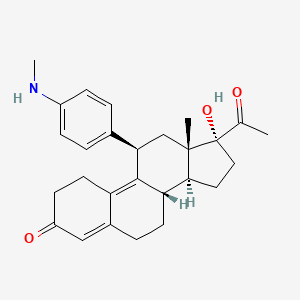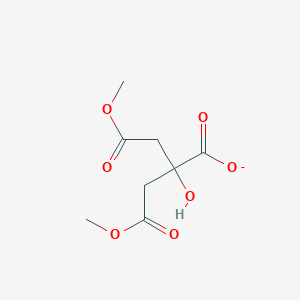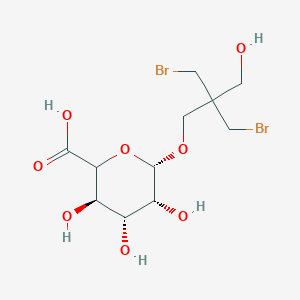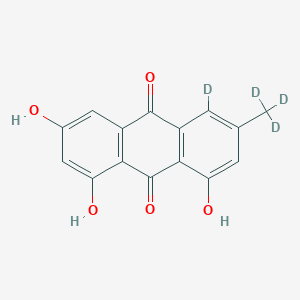
Dimethyltubocurarine Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyltubocurarinium, also known as metocurine or dimethyltubocurarine, is a non-depolarizing muscle relaxant . It is used to induce muscle relaxation during surgeries . Patients on chronic anticonvulsant drugs are relatively resistant to metocurine .
Molecular Structure Analysis
Dimethyltubocurarine has a chemical formula of C40H48N2O6 . Its average weight is 652.8189 . It is a small molecule .Chemical Reactions Analysis
Dimethyltubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity . It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors .科学的研究の応用
It was introduced into medicine as a compound with curare action, with approximately three times the potency of tubocurarine chloride. Spectrophotometric determination was used for its assay, highlighting its importance in pharmaceutical applications (Swann, 1951).
Research on the effects of dimethyltubocurarine Iodide on cortical after-discharge in cats revealed that its paralyzation increased the duration of cortical after-discharge, contributing to our understanding of its neurological effects (Straw, 1968).
Studies have shown that dimethyltubocurarine iodide is one of several muscle relaxants that can cause histamine release in humans, indicating its potential effects and interactions in clinical settings (Sniper, 1952).
Research on placental transfer has shown that dimethyltubocurarine can cross the placenta, with detectable amounts found in umbilical blood shortly after injection in mothers undergoing Caesarean sections. This has implications for its use in obstetrics and neonatology (Kivalo & Saarikoski, 1976).
Another study examined the placental transmission and fetal uptake of 14C-dimethyltubocurarine during the first trimester of pregnancy. This highlighted its distribution in the fetus and its relatively low concentration in the brain compared to the plasma, which is crucial for understanding its effects on fetal development (Kivalo & Saarikoski, 1972).
作用機序
Metocurine antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Safety and Hazards
特性
IUPAC Name |
(1S,16R)-9,10,21,25-tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45N2O6.HI/c1-40-16-14-26-21-33(43-5)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(44-6)38(39)45-7)15-17-41(2,3)31(37)19-25-10-13-32(42-4)34(20-25)47-35;/h8-13,20-23,30-31H,14-19H2,1-7H3;1H/q+1;/p-1/t30-,31+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRILZUBJODJELN-LBYXUWKHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45IN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36653-49-3 |
Source


|
| Record name | Dimethyltubocurarine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLTUBOCURARINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q5R726FHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)



![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)





